molecular formula C8H6N2S B1300822 4-Quinazolinethiol CAS No. 3337-86-8

4-Quinazolinethiol

Cat. No. B1300822
CAS RN: 3337-86-8
M. Wt: 162.21 g/mol
InChI Key: TWWNPUZQYVWXJY-UHFFFAOYSA-N
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Description

4-Quinazolinethiol is not directly mentioned in the provided papers; however, the papers discuss various quinazoline derivatives, which are structurally related to 4-Quinazolinethiol. Quinazolines are a class of heterocyclic compounds that have a wide range of applications in medicinal chemistry due to their biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties .

Synthesis Analysis

The synthesis of quinazoline derivatives has been a subject of interest due to their pharmacological significance. Recent advances in the synthesis of 4(3H)-quinazolinones, a core structure related to 4-Quinazolinethiol, have been outlined, highlighting new routes and strategies . One efficient method involves the palladium-catalyzed intramolecular C(sp2)-H carboxamidation of N-arylamidines . Another approach is the aerobic oxidative synthesis of 2-aryl quinazolines via benzyl C-H bond amination catalyzed by 4-hydroxy-TEMPO . Additionally, a highly stereoselective synthesis of 3H-quinazoline-4-one derivatives has been reported, which is superior for hindered substrates . Ytterbium triflate-catalyzed one-pot synthesis from anthranilic acid, amines, and ortho esters or formic acid under solvent-free conditions has also been described .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by a bicyclic system consisting of two nitrogen atoms in a fused benzene and pyrimidine ring. The papers provided do not directly analyze the molecular structure of 4-Quinazolinethiol, but they do discuss the synthesis and properties of related quinazoline derivatives, which share the common quinazoline core [1-5].

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, as evidenced by the synthesis methods described. For instance, the palladium-catalyzed tandem reaction of N-(2-cyanoaryl)benzamides with arylboronic acids leads to the formation of 2,4-disubstituted quinazolines . The Pd(II)-catalyzed [4 + 1 + 1] cycloaddition of o-aminobenzoic acids, CO, and amines is another example of the chemical reactivity of quinazoline derivatives, leading to diverse N-substituted quinazoline-2,4(1H,3H)-diones .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure and substituents. While the papers do not provide specific details on the physical properties of 4-Quinazolinethiol, they do mention the synthesis of quinazoline derivatives with good yields and functional group tolerance, indicating a degree of stability and reactivity suitable for further synthetic elaborations . The antiviral activities of novel quinazoline derivatives containing a dithioacetal moiety suggest that these compounds can interact with biological systems, which is indicative of their chemical properties .

Scientific Research Applications

  • Pharmacological Diversification of Quinazoline Derivatives

    • Field : Medicinal Chemistry
    • Application Summary : Quinazoline and its related scaffolds have aroused great interest in medicinal chemists due to their pharmacological activities, which include anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia . Molecular hybridization technology is used for the development of hybrid analogues with improved potency by combining two or more pharmacophores of bioactive scaffolds .
    • Methods of Application : The molecular hybridization of various biologically active pharmacophores with quinazoline derivatives resulted in lead compounds with multi-faceted biological activity wherein specific as well as multiple targets were involved .
    • Results : The development of these hybrid analogues has led to the creation of new drugs or drug candidates with improved potency .
  • Synthesis of 4-Quinazolinones

    • Field : Organic Chemistry
    • Application Summary : 4-Quinazolinones are an important class of heterocyclic compounds with various physiological activities and pharmacological utility . They are present in a variety of bioactive natural products, synthetic drugs, agrochemicals, and pharmaceuticals .
    • Methods of Application : Recent advances in the synthesis of 4-quinazoline derivatives have been made using transition metal catalysis .
    • Results : These methods have expanded the range of applications for 4-quinazolinones .
  • Transition Metal-Catalyzed Synthesis of 4-Quinazolinones

    • Field : Organic Chemistry
    • Application Summary : 4-Quinazolinones are an important class of nitrogen-rich heterocyclic compounds, present in a variety of bioactive natural products, synthetic drugs, agrochemicals, and pharmaceuticals . They have a wide range of applications and efforts have been made to expand synthetic approaches .
    • Methods of Application : Recent advances in the synthesis of 4-quinazoline derivatives have been made using transition metal catalysis . For example, palladium catalysis has been used in the synthesis of 4-quinazolinones .
    • Results : These methods have expanded the range of applications for 4-quinazolinones .
  • Pharmacological Diversification of Quinazoline/Quinazolinone Hybrids

    • Field : Medicinal Chemistry
    • Application Summary : Quinazoline and quinazolinone scaffolds have aroused great interest in medicinal chemists for the development of new drugs or drug candidates . The pharmacological activities of these scaffolds include anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia .
    • Methods of Application : Molecular hybridization technology is used for the development of hybrid analogues with improved potency by combining two or more pharmacophores of bioactive scaffolds .
    • Results : The molecular hybridization of various biologically active pharmacophores with quinazoline derivatives resulted in lead compounds with multi-faceted biological activity .
  • Quinazoline Derivatives in Urinary Bladder Cancer Therapy

    • Field : Medicinal Chemistry
    • Application Summary : Quinazoline derivatives have shown potential as therapeutic agents in urinary bladder cancer therapy . Many quinazoline derivatives are approved for antitumor clinical use, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib .
    • Methods of Application : These compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers .
    • Results : The character of these depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .
  • Quinazoline/Quinazolinone Hybrids in Various Diseases

    • Field : Medicinal Chemistry
    • Application Summary : Quinazoline/4(3H)-quinazolinone-based hybrids have shown pharmacological activities in the areas of cancer, infectious diseases, diabetes, and CNS disorders .
    • Methods of Application : Different strategies and approaches were employed in the design of these hybrids, with the effect of various substituents on the pharmacological activity being discussed .
    • Results : The hybrids exhibited various pharmacological activities, providing an understanding of the potential role of these hybridized pharmacophoric features .

Safety And Hazards

The safety information for 4-Quinazolinethiol includes several hazard statements: H302, H315, H319, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Quinazoline derivatives have aroused great interest in medicinal chemists for the development of new drugs or drug candidates . The molecular hybridization of various biologically active pharmacophores with quinazoline derivatives resulted in lead compounds with multi-faceted biological activity wherein specific as well as multiple targets were involved . This presents opportunities for the discovery of novel therapeutics .

properties

IUPAC Name

1H-quinazoline-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2S/c11-8-6-3-1-2-4-7(6)9-5-10-8/h1-5H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWNPUZQYVWXJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=S)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40186993
Record name 4-Quinazolinethiol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Quinazolinethiol

CAS RN

3337-86-8
Record name 4(3H)-Quinazolinethione
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Quinazolinethiol
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Record name 4-Quinazolinethiol
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Record name 4-Quinazolinethiol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name quinazoline-4-thiol
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Synthesis routes and methods

Procedure details

In the next step the carbonyl function of the 1H-quinazolin-4-one derivative, or the 1H-pyrimidin-4-one derivative with a condensed 5-membered heterocyclic ring structure is reacted further e.g. with phosphorous pentasulfide or Lawesson's reagent to yield the 1H-quinazolin-4-thion derivatives, or the 1H-pyrimidin-4-thion one derivatives with a condensed 5-membered heterocyclic ring structure.
[Compound]
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carbonyl
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[Compound]
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5-membered heterocyclic ring
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pentasulfide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
J Kuneš, J Bažant, M Pour, K Waisser, M Šlosárek… - Il Farmaco, 2000 - Elsevier
… eq.), 1 M KOH (15 ml), and tetrabutylammonium bromide (200 mg) were added to a suspension of 4-quinazolinethiol (1 g, 6 mmol) in cyclohexane (15 ml), and the mixture was heated …
Number of citations: 287 www.sciencedirect.com
LM Werbel, MJ Degnan - Journal of Medicinal Chemistry, 1987 - ACS Publications
… To a solution of 2.0 g (0.0057 mol) of 2-amino-6-[[3-(trifluoromethyl)phenyl]thio]-4-quinazolinethiol in 40 mL of pyridine was added 1.6 mL (0.05 mol) of anhydrous hydrazine. The …
Number of citations: 34 pubs.acs.org
S AMRIK - 1977 - pascal-francis.inist.fr
Keyword (fr) REACTION CONDENSATION TAUTOMERIE THIONE THIOL PREPARATION AMINONITRILE REACTION THERMIQUE CYCLISATION THIOUREE DERIVE …
Number of citations: 0 pascal-francis.inist.fr
M Bobek, I Kavai, RA Sharma, S Grill… - Journal of medicinal …, 1987 - ACS Publications
… To a solution of 2.0 g (0.0057 mol) of 2-amino-6-[[3-(trifluoromethyl)phenyl]thio]-4-quinazolinethiol in 40 mL of pyridine was added 1.6 mL (0.05 mol) of anhydrous hydrazine. The …
Number of citations: 32 pubs.acs.org
TE Snider - 1972 - search.proquest.com
… The ring closure with sodium hydrosulfide is presumed to proceed by the same type of mechanism to form a 4-quinazolinethiol (tautomeric with 4quinazolinethiones) in 60-97% yields. …
Number of citations: 3 search.proquest.com
MCJ Kuchar - 1964 - search.proquest.com
… The 4-quinazolinethiol s L (3-auinazolinetniones ar e mor er ea C ti vre than tne corresponding oXyg en analogs , …
Number of citations: 2 search.proquest.com
H Yabuuchi, S Niijima, H Takematsu, T Ida, T Hirokawa… - researchgate.net
Supplementary methods Calculation of chemical and protein descriptors Construction of the prediction model using SVM LBVS methods based on chemical similarity Five-fold CV for …
Number of citations: 4 www.researchgate.net

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